![molecular formula C22H20N4O3 B3224006 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1226456-27-4](/img/structure/B3224006.png)
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide
Overview
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as IQDMA, is a chemical compound that has received significant attention in recent years due to its potential applications in scientific research. IQDMA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments. In We will also discuss future directions for research on this compound.
Scientific Research Applications
- Researchers have explored the antiproliferative effects of this compound on cancer cells. For instance, it has demonstrated remarkable activity against SW620 and HeLa cells . Further studies could investigate its mechanism of action and potential as a therapeutic agent.
- Compound 8o (a derivative of the mentioned compound) was found to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . Understanding its precise mode of action could lead to targeted therapies.
- Imidazoles, including this compound, play a crucial role in functional materials and catalysis . Their versatility allows for applications in areas such as solar cell dyes, optical materials, and catalysts. Investigating how this specific compound contributes to these fields is essential.
- Historically, imidazoles have been widely used in pharmaceuticals and agrochemicals . This compound’s unique structure may offer novel opportunities for drug development or crop protection.
- Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods . Researchers continue to explore efficient ways to construct imidazole rings, including the bonds formed during their formation.
Antiproliferative Activity
PI3K/AKT/mTOR Signaling Pathway Modulation
Functional Materials and Catalysis
Pharmaceuticals and Agrochemicals
Synthetic Methodology Research
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a wide range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives have been reported to exhibit antiproliferative activities against various cancer cell lines .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-6-15(12-19(18)29-2)13-21(27)24-17-5-3-4-16-7-9-20(25-22(16)17)26-11-10-23-14-26/h3-12,14H,13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRHCIRBNUQPIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.